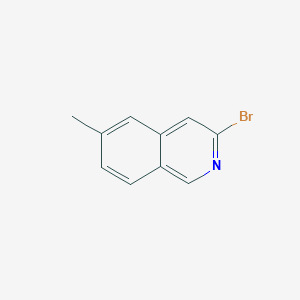![molecular formula C13H9NO B13682349 Benzo[h]quinolin-2(1H)-one CAS No. 139351-45-4](/img/structure/B13682349.png)
Benzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
化学反応の分析
Types of Reactions
Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2-ones.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydro derivatives.
Substitution: It can undergo substitution reactions, such as arylation, alkylation, acylation, and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .
科学的研究の応用
Benzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
作用機序
The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .
類似化合物との比較
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- Quinoline
Uniqueness
Benzo[h]quinolin-2(1H)-one is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. Compared to similar compounds like Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones, it offers distinct advantages in terms of selectivity and potency in various applications .
特性
CAS番号 |
139351-45-4 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC名 |
1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15) |
InChIキー |
UIWLITBBFICQKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)

![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)


![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)





